An In-depth Technical Guide to the Physicochemical Properties of 1-Nitro-3-(trifluoromethoxy)benzene
An In-depth Technical Guide to the Physicochemical Properties of 1-Nitro-3-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitro-3-(trifluoromethoxy)benzene is a substituted aromatic compound that has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique molecular architecture, featuring both a strongly electron-withdrawing nitro group (-NO₂) and a lipophilic trifluoromethoxy group (-OCF₃), imparts a distinct set of physicochemical properties that are highly advantageous for the synthesis of novel molecules.[1][2] The trifluoromethoxy group, in particular, is often considered a "super-halogen" due to its potent electron-withdrawing nature and high lipophilicity. This functional group can enhance a molecule's ability to permeate biological membranes and improve its metabolic stability, making it a valuable substituent in drug design.[3] This guide provides a comprehensive overview of the key physicochemical properties of 1-Nitro-3-(trifluoromethoxy)benzene, detailed experimental protocols for their determination, and an exploration of its chemical behavior.
Core Physicochemical Properties
The fundamental physicochemical properties of 1-Nitro-3-(trifluoromethoxy)benzene are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems, guiding its application in synthesis, and ensuring safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄F₃NO₃ | [1][4][5] |
| Molecular Weight | 207.11 g/mol | [1][4][5] |
| Appearance | Colorless to pale yellow liquid | [1][4][6] |
| Boiling Point | 207-208 °C (at atmospheric pressure); 96 °C (at 20 mmHg) | [1][4][7] |
| Density | 1.445 g/cm³ | [4] |
| Refractive Index (n20/D) | 1.466 | [1][4][7] |
| Flash Point | 94 °C | [4] |
| Solubility | Insoluble in water; Soluble in common organic solvents | [4] |
Experimental Protocols for Property Determination
The accurate determination of physicochemical properties is paramount for the reliable application of any chemical compound. The following section outlines detailed, step-by-step methodologies for measuring the key properties of 1-Nitro-3-(trifluoromethoxy)benzene.
Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] The capillary method is a common and reliable technique for determining the boiling point of small quantities of liquid.[9]
Methodology:
-
Preparation: A small amount of 1-Nitro-3-(trifluoromethoxy)benzene is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the liquid.[4]
-
Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube or an aluminum block) to ensure uniform heating.[4][6]
-
Heating: The heating bath is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.[9]
-
Observation: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[4][9] The temperature at which this vigorous bubbling begins is recorded.
-
Confirmation: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is also recorded. The average of these two temperatures provides an accurate boiling point.
Density Measurement (Gravimetric Method)
Density is a fundamental physical property defined as the mass of a substance per unit volume.[3] The gravimetric method, utilizing a pycnometer or a graduated cylinder and a balance, is a straightforward approach for liquid density determination.[1][10]
Methodology:
-
Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.
-
Volume Measurement: A known volume of 1-Nitro-3-(trifluoromethoxy)benzene is carefully transferred into the graduated cylinder. For higher precision, a pycnometer of a known volume is filled with the liquid.
-
Mass of Filled Container: The mass of the container with the liquid is then measured.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated by dividing the mass of the liquid by its volume.[1]
Refractive Index Measurement (Abbe Refractometer)
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[11] It is a characteristic property that can be used for identification and purity assessment.[12]
Methodology:
-
Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, typically distilled water.
-
Sample Application: A few drops of 1-Nitro-3-(trifluoromethoxy)benzene are placed on the clean, dry prism of the refractometer.[13]
-
Measurement: The prism is closed, and the light source is adjusted to illuminate the sample. The refractometer is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.[13]
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.[11][12]
Solubility Assessment
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[14]
Methodology:
-
Qualitative Assessment in Water: To a test tube containing a small amount (e.g., 0.1 mL) of 1-Nitro-3-(trifluoromethoxy)benzene, add approximately 3 mL of deionized water. The tube is then agitated and observed for the formation of a single phase or the presence of two distinct layers. The insolubility in water is expected due to the nonpolar nature of the benzene ring and the trifluoromethoxy group.[4]
-
Qualitative Assessment in Organic Solvents: The same procedure is repeated with various common organic solvents of differing polarities (e.g., ethanol, diethyl ether, dichloromethane, hexane). The miscibility of 1-Nitro-3-(trifluoromethoxy)benzene in these solvents is observed and recorded.
Structural Elucidation and Spectral Analysis
The molecular structure of 1-Nitro-3-(trifluoromethoxy)benzene is confirmed through various spectroscopic techniques. The interplay of the nitro and trifluoromethoxy groups significantly influences the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 6.5-8.0 ppm).[15][16] The electron-withdrawing nature of both the nitro and trifluoromethoxy groups will cause the aromatic protons to be deshielded and thus appear downfield. The splitting pattern of these signals will provide information about the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons in the range of δ 120-150 ppm.[15][16] The carbon attached to the trifluoromethoxy group and the carbon attached to the nitro group will have distinct chemical shifts due to the electronic effects of these substituents.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in the molecule.
-
N-O Stretching: The nitro group will exhibit two strong characteristic absorption bands corresponding to asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[17][18]
-
C-O-C Stretching: The trifluoromethoxy group will show strong C-O-C stretching vibrations.
-
C-F Stretching: Strong absorptions corresponding to the C-F bonds will also be present.
-
Aromatic C-H Stretching: Absorptions for the aromatic C-H stretching will be observed above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of 1-Nitro-3-(trifluoromethoxy)benzene (207.11 g/mol ).
-
Fragmentation Pattern: The fragmentation pattern will be influenced by the presence of the nitro and trifluoromethoxy groups. Common fragments may include the loss of the nitro group ([M-NO₂]⁺) and fragmentation of the trifluoromethoxy group. The presence of a benzene ring often leads to a characteristic phenyl cation fragment ([C₆H₅]⁺) at m/z 77.[19][20]
Chemical Reactivity and Synthetic Pathways
The reactivity of 1-Nitro-3-(trifluoromethoxy)benzene is dictated by the electronic properties of its substituents. Both the nitro and trifluoromethoxy groups are deactivating and meta-directing for electrophilic aromatic substitution reactions.[21]
Synthesis
The primary synthetic route to 1-Nitro-3-(trifluoromethoxy)benzene involves the nitration of trifluoromethoxybenzene.[21]
Illustrative Synthetic Workflow:
Caption: Synthesis of 1-Nitro-3-(trifluoromethoxy)benzene via nitration.
This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[21] The reaction conditions, such as temperature and reaction time, must be carefully controlled to optimize the yield of the desired meta-isomer and minimize the formation of other isomers and dinitrated byproducts.[22]
Safety and Handling
1-Nitro-3-(trifluoromethoxy)benzene, like many nitroaromatic compounds, should be handled with care.[23]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Ventilation: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area away from heat and sources of ignition.[24] It should be kept in a tightly sealed container.[25]
-
Incompatibilities: Avoid contact with strong oxidizing and reducing agents.
Conclusion
1-Nitro-3-(trifluoromethoxy)benzene possesses a unique combination of physicochemical properties that make it a valuable building block in modern chemical synthesis. Its electron-withdrawing substituents and enhanced lipophilicity offer significant advantages in the design of new pharmaceuticals and agrochemicals. A thorough understanding of its properties, as detailed in this guide, is essential for its effective and safe utilization in research and development.
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